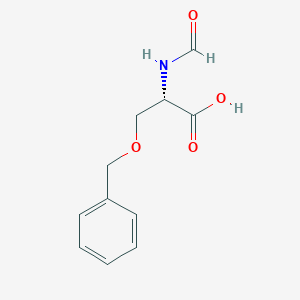

For-ser(bzl)-OH

CAS No.:

Cat. No.: VC13618241

Molecular Formula: C11H13NO4

Molecular Weight: 223.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13NO4 |

|---|---|

| Molecular Weight | 223.22 g/mol |

| IUPAC Name | (2S)-2-formamido-3-phenylmethoxypropanoic acid |

| Standard InChI | InChI=1S/C11H13NO4/c13-8-12-10(11(14)15)7-16-6-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,12,13)(H,14,15)/t10-/m0/s1 |

| Standard InChI Key | KIEYZJGRXMKITN-JTQLQIEISA-N |

| Isomeric SMILES | C1=CC=C(C=C1)COC[C@@H](C(=O)O)NC=O |

| SMILES | C1=CC=C(C=C1)COCC(C(=O)O)NC=O |

| Canonical SMILES | C1=CC=C(C=C1)COCC(C(=O)O)NC=O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Fmoc-O-benzyl-L-serine, systematically named , belongs to the class of protected amino acids . Its structure comprises three key components:

-

Fmoc Group: A photolabile protecting group attached to the α-amino nitrogen, ensuring stability during synthesis while allowing selective deprotection under mild basic conditions.

-

Benzyl Ether: A benzyl group protecting the hydroxyl side chain of serine, resistant to acidic and basic conditions but removable via catalytic hydrogenation.

-

L-Serine Backbone: The chiral center (S-configuration) ensures compatibility with biological systems, critical for synthesizing bioactive peptides .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 83792-48-7 | |

| Molecular Formula | ||

| Molecular Weight | 417.45 g/mol | |

| Optical Rotation () | +24° (c=1 in ethyl acetate) | |

| Melting Point | 58–60°C (Boc-D-Ser(Bzl)-OH analog) |

Stereochemical and Conformational Analysis

The L-configuration of the serine backbone ensures enantiomeric purity, a prerequisite for synthesizing peptides with defined biological activity . X-ray crystallography and NMR studies reveal that the benzyl group induces steric hindrance, stabilizing a gauche conformation around the Cα–Cβ bond. This conformation minimizes steric clashes between the Fmoc and benzyl groups, favoring reactivity in coupling reactions .

Synthesis and Characterization

Synthetic Pathways

Fmoc-O-benzyl-L-serine is synthesized through a multi-step protocol:

-

Protection of Serine: L-serine undergoes benzylation of its hydroxyl group using benzyl bromide in the presence of a base (e.g., NaH) .

-

Fmoc Introduction: The amino group is protected via reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under alkaline conditions .

-

Purification: Chromatographic techniques (e.g., flash chromatography) yield >98% purity, confirmed by HPLC and mass spectrometry .

Analytical Characterization

-

Mass Spectrometry: ESI-MS shows a predominant [M+H]+ ion at m/z 418.45, consistent with the molecular formula .

-

Infrared Spectroscopy: Peaks at 1720 cm⁻¹ (C=O stretch of carbamate) and 1510 cm⁻¹ (aromatic C=C) confirm functional groups .

-

Nuclear Magnetic Resonance: (400 MHz, CDCl₃): δ 7.75–7.25 (m, 13H, aromatic), 5.10 (s, 2H, OCH₂Ph), 4.40 (m, 1H, α-H), 3.80 (dd, J=10.5 Hz, 2H, CH₂OBzl) .

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Fmoc-O-benzyl-L-serine serves as a building block for introducing serine residues into peptide chains. The Fmoc group is selectively removed using piperidine, while the benzyl group remains intact, enabling sequential coupling . This orthogonal protection strategy is critical for synthesizing complex peptides like oxytocin and somatostatin analogs .

Table 2: Comparison of Serine Protecting Groups

| Protecting Group | Stability | Deprotection Method | Compatibility |

|---|---|---|---|

| Fmoc | Base-sensitive | 20% piperidine in DMF | SPPS |

| Boc | Acid-sensitive | TFA/CH₂Cl₂ | Solution-phase |

| Benzyl | Acid/base-stable | H₂/Pd-C | Both |

Side Chain Functionalization

The benzyl-protected hydroxyl group allows site-specific modifications, such as phosphorylation or glycosylation, post-peptide assembly . For example, serine-O-benzyl can be converted to phosphoserine using phosphoramidites after global deprotection .

Role in Pharmaceutical Development

Prodrug Design

Fmoc-O-benzyl-L-serine derivatives are used to create prodrugs with enhanced bioavailability. The benzyl group improves lipid solubility, facilitating membrane permeation, while enzymatic cleavage in vivo releases active serine .

Antimicrobial Peptides

Peptides incorporating this derivative exhibit enhanced stability against proteases. For instance, serine-rich antimicrobial peptides show 4-fold increased activity against Staphylococcus aureus compared to unprotected analogs .

Bioconjugation and Protein Engineering

Site-Specific Labeling

The benzyl group serves as a handle for attaching fluorophores or biotin via click chemistry. Conjugates are used in fluorescence resonance energy transfer (FRET) studies to probe protein dynamics .

Enzyme Engineering

Incorporating Fmoc-O-benzyl-L-serine into enzyme active sites via nonsense suppression mutagenesis enables the study of serine hydrolases, informing inhibitor design for diseases like Alzheimer’s .

Future Directions

Photolabile Protecting Groups

Replacing Fmoc with ortho-nitrobenzyl groups could enable light-directed deprotection, advancing spatially controlled peptide synthesis .

Sustainable Synthesis

Exploring biocatalytic methods (e.g., lipase-mediated benzylation) may reduce reliance on toxic reagents like benzyl bromide, aligning with green chemistry principles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume